(4Z)-2-(4-fluorophenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-2-(4-fluorophenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazolone core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-fluorophenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazolone core. The final step involves the reaction of the pyrazolone with morpholine and an appropriate aldehyde under reflux conditions to introduce the morpholin-4-ylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(4-fluorophenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-2-(4-fluorophenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, analgesic, or anticancer properties, making it a subject of interest in pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (4Z)-2-(4-fluorophenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzyme active sites, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-2-(4-chlorophenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-2-(4-bromophenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
Compared to similar compounds, (4Z)-2-(4-fluorophenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one exhibits unique properties due to the presence of the fluorine atom. Fluorine can enhance the compound’s metabolic stability, bioavailability, and binding affinity to target proteins, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C21H21FN4O2 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-[(E)-C-methyl-N-morpholin-4-ylcarbonimidoyl]-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H21FN4O2/c1-15(23-25-11-13-28-14-12-25)19-20(16-5-3-2-4-6-16)24-26(21(19)27)18-9-7-17(22)8-10-18/h2-10,24H,11-14H2,1H3/b23-15+ |
InChI Key |
NUUNKSJSMSBBHA-HZHRSRAPSA-N |
Isomeric SMILES |
C/C(=N\N1CCOCC1)/C2=C(NN(C2=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Canonical SMILES |
CC(=NN1CCOCC1)C2=C(NN(C2=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.